

5-Bromo-2-chloro-4-methoxypyrimidine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-2-chloro-4-methoxypyrimidine

Cat. No.: B163204

[Get Quote](#)

An In-depth Technical Guide to **5-Bromo-2-chloro-4-methoxypyrimidine**

For researchers, scientists, and professionals in drug development, **5-Bromo-2-chloro-4-methoxypyrimidine** is a valuable heterocyclic building block. Its distinct substitution pattern, featuring bromo, chloro, and methoxy groups, provides multiple reactive sites for the synthesis of more complex molecules, particularly in the creation of compound libraries for pharmaceutical and agrochemical screening.

Chemical Structure and IUPAC Name

The chemical structure of **5-Bromo-2-chloro-4-methoxypyrimidine** is characterized by a pyrimidine ring substituted at positions 2, 4, and 5. Based on the alphabetical ordering of its substituents, the standard IUPAC name is **5-Bromo-2-chloro-4-methoxypyrimidine**. It is worth noting that some chemical databases may list it under the name 5-bromo-4-chloro-2-methoxypyrimidine; however, the connectivity of the atoms remains the same.

Chemical Structure:

SMILES:COC1=NC(Cl)=C(Br)C=N1 InChI:InChI=1S/C5H4BrClN2O/c1-10-5-8-3-4(6)2-9-5(7)/h2H,1H3

Physicochemical and Spectroscopic Data

The properties of **5-Bromo-2-chloro-4-methoxypyrimidine** are summarized in the table below. This data is essential for its handling, characterization, and use in chemical synthesis.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₄ BrClN ₂ O	[1] [2]
Molecular Weight	223.46 g/mol	[2]
CAS Number	57054-92-9	[1] [2]
Appearance	Solid (postulated)	
Purity	≥98%	[1] [2]
Solubility	DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 15 mg/ml	[1]
UV Absorption (λ _{max})	231, 268 nm	[1]

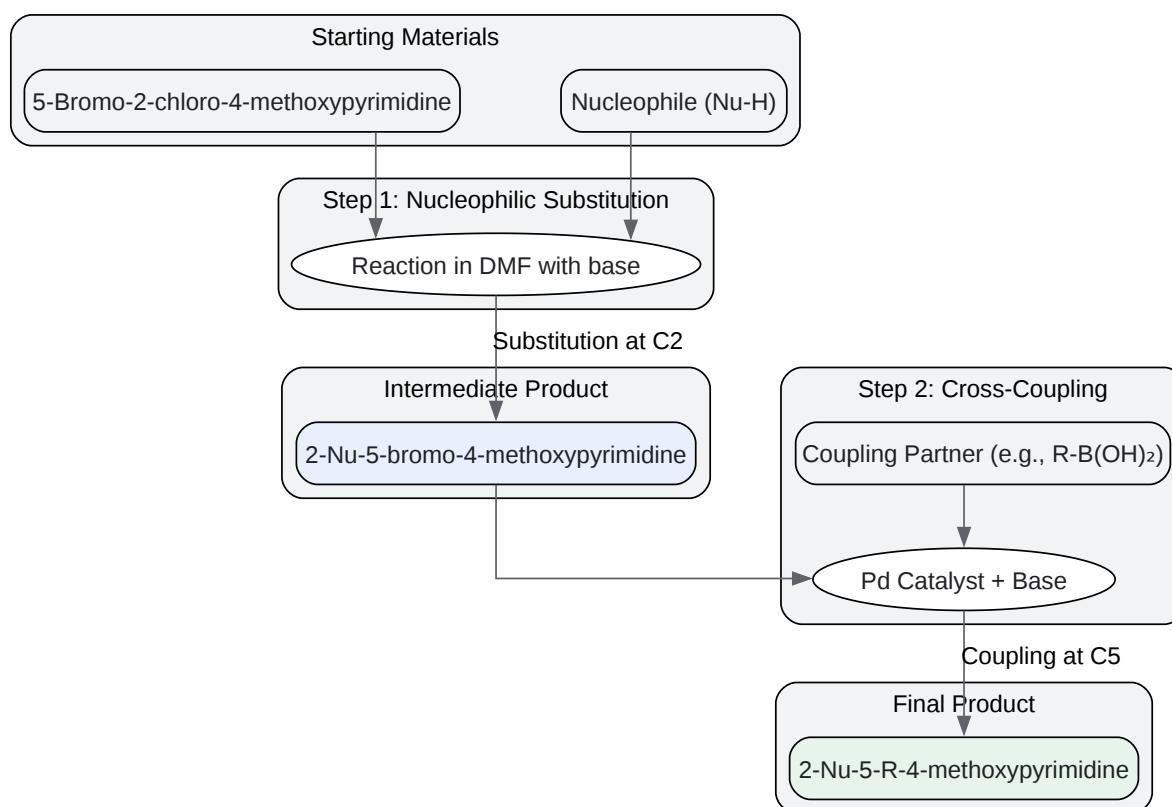
Experimental Protocols

As a functionalized pyrimidine, this compound is primarily used as a reagent in organic synthesis. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, a common strategy for introducing new functional groups. Below is a representative protocol for a nucleophilic aromatic substitution reaction.

Objective: To synthesize a 2-substituted-5-bromo-4-methoxypyrimidine derivative via nucleophilic substitution.

Materials:

- **5-Bromo-2-chloro-4-methoxypyrimidine**
- A suitable nucleophile (e.g., an amine, alcohol, or thiol)
- A non-protic solvent (e.g., Dimethylformamide - DMF)
- A non-nucleophilic base (e.g., Sodium Hydride - NaH or Diisopropylethylamine - DIPEA)


- Anhydrous sodium sulfate (for drying)
- Ethyl acetate (for extraction)
- Saturated brine solution
- Silica gel for column chromatography

Procedure:

- In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chosen nucleophile (1.2 equivalents) in anhydrous DMF.
- If the nucleophile requires deprotonation (like an alcohol or thiol), add sodium hydride (1.2 equivalents) portion-wise at 0 °C and stir the mixture for 30 minutes at room temperature.
- Add a solution of **5-Bromo-2-chloro-4-methoxypyrimidine** (1.0 equivalent) in DMF to the reaction mixture.
- Heat the reaction mixture to a temperature appropriate for the specific nucleophile (typically between 60-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction to room temperature and carefully quench it by adding water.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic extracts, wash with saturated brine solution, and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel to yield the final substituted pyrimidine.

Synthetic Workflow and Applications

5-Bromo-2-chloro-4-methoxypyrimidine's utility lies in its capacity to undergo sequential, site-selective reactions. The chlorine atom is generally more reactive towards nucleophilic substitution than the bromine atom. The bromine atom can subsequently be used for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira coupling), allowing for the introduction of a wide variety of substituents. This step-wise functionalization is a powerful tool in medicinal chemistry for generating diverse molecular scaffolds.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the sequential functionalization of **5-Bromo-2-chloro-4-methoxypyrimidine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- To cite this document: BenchChem. [5-Bromo-2-chloro-4-methoxypyrimidine chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b163204#5-bromo-2-chloro-4-methoxypyrimidine-chemical-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com